Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)-
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Overview
Description
Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is notable for its unique structure, which includes a brominated phenyl ring, nitro groups, and a diethylamino substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2-((2-bromo-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)- typically involves a multi-step process:
Diazotization: The starting material, 2-bromo-4,6-dinitroaniline, is diazotized using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with N-(2-methoxyethoxy)-5-(diethylamino)aniline under basic conditions to form the azo compound.
Acetylation: The final step involves acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro groups in the compound can undergo reduction to form amino groups.
Reduction: The azo group can be reduced to form hydrazo compounds.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Reduction of Nitro Groups: Formation of corresponding amines.
Reduction of Azo Group: Formation of hydrazo compounds.
Substitution of Bromine: Formation of substituted derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a dye in various applications due to its vivid color and stability.
Analytical Chemistry: Employed as a reagent for detecting and quantifying certain metal ions.
Biology
Biological Staining: Used in staining techniques for microscopy to highlight specific structures.
Medicine
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its unique structure.
Industry
Textile Industry: Utilized in the dyeing of fabrics and textiles.
Plastic Industry: Used as a colorant in the production of colored plastics.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in dye chemistry, the azo group interacts with fibers to impart color.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-(2-((2-chloro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)
- Acetamide, N-(2-((2-fluoro-4,6-dinitrophenyl)azo)-5-(diethylamino)-4-(2-methoxyethoxy)phenyl)
Uniqueness
The presence of the bromine atom and the specific arrangement of functional groups make this compound unique. It offers distinct reactivity and properties compared to its chloro and fluoro analogs.
Properties
CAS No. |
71889-12-8 |
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Molecular Formula |
C21H25BrN6O7 |
Molecular Weight |
553.4 g/mol |
IUPAC Name |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-(diethylamino)-4-(2-methoxyethoxy)phenyl]acetamide |
InChI |
InChI=1S/C21H25BrN6O7/c1-5-26(6-2)18-11-16(23-13(3)29)17(12-20(18)35-8-7-34-4)24-25-21-15(22)9-14(27(30)31)10-19(21)28(32)33/h9-12H,5-8H2,1-4H3,(H,23,29) |
InChI Key |
BIDISJNQXPHFHO-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=C(C(=C1)NC(=O)C)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])[N+](=O)[O-])OCCOC |
Origin of Product |
United States |
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